molecular formula C14H19BrN4OS B11030013 C14H19BrN4OS

C14H19BrN4OS

Cat. No.: B11030013
M. Wt: 371.30 g/mol
InChI Key: KOQZNJCDEXYEPO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H19BrN4OS is a complex organic molecule that contains bromine, nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H19BrN4OS typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur and oxygen functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

C14H19BrN4OS: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

C14H19BrN4OS: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: In industrial applications, is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of C14H19BrN4OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the associated biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C14H19BrN4OS include other brominated aromatic compounds and heterocycles with sulfur and nitrogen functionalities. Examples include:

    4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.

    Benzyl Cyanide: A compound with a similar molecular structure that undergoes similar chemical reactions.

Uniqueness

This compound: is unique due to its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C14H19BrN4OS

Molecular Weight

371.30 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H19BrN4OS/c1-7(2)12-11(17-14(15)21-12)13(20)16-6-10-8(3)18-19(5)9(10)4/h7H,6H2,1-5H3,(H,16,20)

InChI Key

KOQZNJCDEXYEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(SC(=N2)Br)C(C)C

Origin of Product

United States

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